Einecs 244-905-0
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 244-905-0 is a chemical listed in the European Union’s inventory of substances marketed prior to 1981. The lack of experimental data for many EINECS compounds necessitates reliance on computational methods, such as read-across and quantitative structure-activity relationship (QSAR) models, to predict properties and risks using structurally or functionally similar analogs .
Properties
CAS No. |
22308-77-6 |
|---|---|
Molecular Formula |
C6H5Cl2I |
Molecular Weight |
274.91 g/mol |
IUPAC Name |
iodobenzene;molecular chlorine |
InChI |
InChI=1S/C6H5I.Cl2/c7-6-4-2-1-3-5-6;1-2/h1-5H; |
InChI Key |
CBLYDBCSUFXWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)I.ClCl |
Origin of Product |
United States |
Scientific Research Applications
Benzene, iodo-, compd. with chlorine (1:1) has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism by which benzene, iodo-, compd. with chlorine (1:1) exerts its effects involves electrophilic aromatic substitution. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more susceptible to attack by electrophiles. This reactivity is harnessed in various synthetic processes to introduce new functional groups onto the benzene ring .
Comparison with Similar Compounds
Table 1: Structural and Toxicological Comparison
Challenges in Predictive Coverage
While similarity-based methods efficiently cover large chemical spaces, only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling . Limitations include:
- Complex mixtures (e.g., botanical extracts) lacking defined structures.
- Discrepancies in coverage : Only 0.7% of EINECS chemicals were validated in specific QSAR studies, highlighting reliance on extrapolation .
- Threshold sensitivity : A 70% Tanimoto similarity may exclude functionally relevant analogs with lower structural overlap .
Chemical Reactions Analysis
Oxidation and Hydrolysis
-
Hydrolysis : PhICl₂ undergoes hydrolysis in basic conditions to form iodosobenzene (PhIO):
This reaction is critical for generating oxidants used in subsequent transformations . -
Oxidation : Reaction with sodium hypochlorite produces iodoxybenzene (PhIO₂), a potent oxidizing agent:
This highlights PhICl₂’s role as a precursor to diverse iodine(V) reagents .
Chlorination Reactions
PhICl₂ serves as a chlorinating agent in multiple contexts:
-
Free Radical Halogenation :
PhICl₂ initiates radical chain chlorination of hydrocarbons (e.g., cyclohexane) via t-butoxyiodonyl benzene radicals :
This mechanism is inhibited by oxygen or antioxidants like p-cresol . -
Nucleophilic Chlorination :
PhICl₂ enables stereospecific chlorination of enantioenriched alkyl phenyl sulfides, yielding inverted chlorides with high fidelity . For example:
Oxidation of Alcohols
PhICl₂, in combination with TEMPO and pyridine, oxidizes primary and secondary alcohols to ketones or aldehydes. For 1,2-diols, it produces α-hydroxy ketones or α-diketones depending on stoichiometry .
Chlorination of Diazo Compounds
PhICl₂ chlorinates α-diazo-β-dicarbonyl compounds selectively, with acyclic derivatives reacting faster than cyclic analogs .
Key Reaction Conditions and Mechanisms
Decomposition and Stability
PhICl₂ is thermally unstable and decomposes in the presence of oxygen or under light, regenerating iodobenzene and chlorine . For example, thermolysis in oxygen yields:
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